![molecular formula C23H23NO4 B6281228 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 2138027-98-0](/img/no-structure.png)
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.1]heptane-1-carboxylic acid
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Description
“5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.1]heptane-1-carboxylic acid” is a chemical compound with the CAS Number: 2138027-98-0 . The compound has a molecular weight of 377.44 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C23H23NO4/c25-20(26)22-10-5-11-23(13-22,14-22)24-21(27)28-12-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19H,5,10-14H2,(H,24,27)(H,25,26) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 377.44 . Other physical and chemical properties are not available in the current resources.Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the fluorenylmethyloxycarbonyl (fmoc) group is often used in peptide synthesis . The Fmoc group acts as a protective group for the amino acid during synthesis, and can be removed under mildly basic conditions .
Biochemical Pathways
Given the presence of the fmoc group, it is likely involved in peptide synthesis or modification .
Result of Action
As the compound likely plays a role in peptide synthesis or modification, it may influence protein function and cellular processes .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.1]heptane-1-carboxylic acid' involves the protection of the amine group, followed by the formation of the bicyclic ring system and the introduction of the fluorenyl group. The final step involves the deprotection of the amine group and the carboxylation of the resulting amine.", "Starting Materials": [ "Bicyclo[3.1.1]heptane-1-carboxylic acid", "9H-fluorene-9-methanol", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Diisopropylethylamine (DIPEA)", "Methanesulfonyl chloride (MsCl)", "Triethylamine (TEA)", "Sodium bicarbonate (NaHCO3)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethyl acetate", "Methanol", "Dichloromethane (DCM)", "Tetrahydrofuran (THF)", "Dimethylformamide (DMF)" ], "Reaction": [ "Bicyclo[3.1.1]heptane-1-carboxylic acid is protected by reaction with MsCl and TEA in DCM to form the corresponding methanesulfonate ester.", "The methanesulfonate ester is then reacted with 9H-fluorene-9-methanol in the presence of DCC and NHS in THF to form the corresponding fluorenyl ester.", "The fluorenyl ester is then reacted with DIPEA in DMF to form the corresponding amide.", "The amide is then deprotected by treatment with NaOH in methanol to form the corresponding amine.", "The amine is then carboxylated by reaction with CO2 in the presence of NaHCO3 and HCl to form the final product, '5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.1]heptane-1-carboxylic acid'." ] } | |
CAS RN |
2138027-98-0 |
Product Name |
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.1]heptane-1-carboxylic acid |
Molecular Formula |
C23H23NO4 |
Molecular Weight |
377.4 |
Purity |
95 |
Origin of Product |
United States |
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